3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with fluorenyl and benzyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The key steps in the synthesis may include:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Amide Bond: The protected piperidine is then reacted with benzyloxycarbonyl chloride to form the amide bond.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid will depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine-3-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the fluorenylmethoxycarbonyl (Fmoc) group.
N-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide specific reactivity patterns and stability under certain conditions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Biological Activity
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound with potential biological applications. Its structure suggests that it may interact with various biological pathways, particularly in the context of drug development and biochemical research. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₃₆H₃₃N₃O₆
- Molecular Weight : 599.63 g/mol
- CAS Number : 200926-18-7
The compound features a piperidine ring, which is often associated with various pharmacological activities. Its biological activity may be attributed to the following mechanisms:
- Histone Deacetylase (HDAC) Inhibition : Compounds similar to this structure have been studied for their ability to inhibit HDACs, enzymes involved in the regulation of gene expression and associated with cancer progression.
- Protein Interaction : The fluorenylmethoxy and benzyloxy groups may facilitate interactions with specific proteins or enzymes, enhancing or inhibiting their activity.
1. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain HDAC isoforms. For example:
- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating potent inhibitory effects on these enzymes .
Compound | HDAC Isoform | IC50 (nM) |
---|---|---|
Azumamide C | HDAC1 | 14 |
Azumamide D | HDAC2 | 25 |
Azumamide E | HDAC3 | 67 |
2. Case Studies
A notable study evaluated the efficacy of azumamides (which share structural similarities with our compound) in cancer models. The results indicated that these compounds could induce apoptosis in cancer cells through HDAC inhibition, leading to reactivation of tumor suppressor genes .
3. Pharmacological Implications
The biological activity of this compound suggests potential applications in:
- Cancer Therapy : As an HDAC inhibitor, it may help reverse epigenetic silencing of tumor suppressor genes.
- Neurodegenerative Diseases : Modulating histone acetylation could impact neuroprotective mechanisms.
Safety and Toxicology
Preliminary assessments indicate that compounds similar to this one are classified as irritants and should be handled with care in laboratory settings. Proper safety protocols must be followed to mitigate risks associated with exposure .
Properties
Molecular Formula |
C29H28N2O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H28N2O6/c32-26(33)29(15-8-16-31(19-29)28(35)37-17-20-9-2-1-3-10-20)30-27(34)36-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,34)(H,32,33) |
InChI Key |
DFIFLWAMFLFGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.